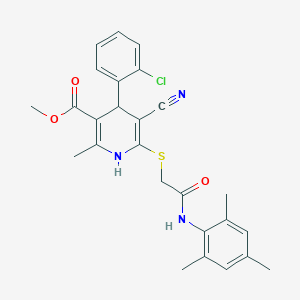
Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-(mesitylamino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-(mesitylamino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H26ClN3O3S and its molecular weight is 496.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-(mesitylamino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which have garnered interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, and cardiovascular effects. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,4-dihydropyridine core with various substituents that influence its biological activity. The presence of the mesitylamino group and chlorophenyl moiety are particularly noteworthy for enhancing lipophilicity and biological interaction.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of various DHP derivatives against multiple cancer cell lines. For instance, a series of DHPs were tested against MOLT-4 (leukemia), LS180 (colon cancer), and MCF-7 (breast cancer) cells. The compound demonstrated significant cytotoxic activity with an IC50 value comparable to other potent DHP derivatives.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MOLT-4 | 17.4 ± 2.0 |
| Other DHP Derivative | MCF-7 | 29.7 ± 4.7 |
| Other DHP Derivative | LS180 | 28.5 ± 3.5 |
These results indicate that the compound exhibits a strong inhibitory effect on cell proliferation, particularly against leukemia cells, suggesting its potential as an anti-cancer agent .
The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of DNA topoisomerase I, a common target for anticancer drugs. Structural modifications that enhance interaction with this enzyme could lead to improved efficacy . Additionally, there is evidence that some DHPs can potentiate the effects of established chemotherapeutics like doxorubicin, enhancing their overall cytotoxicity .
Structure-Activity Relationships (SAR)
The SAR studies highlight how variations in substituents on the DHP scaffold influence biological activity:
- Aryl Substituents : The introduction of different aryl groups can significantly alter lipophilicity and cellular uptake.
- Alkyl Chains : Modifications to alkyl chains can enhance or reduce cytotoxicity depending on their length and branching.
- Functional Groups : The presence of electron-withdrawing or donating groups can enhance binding affinity to biological targets.
For example, compounds with thiazole or thiazolidinone rings showed superior activity compared to those without these groups due to better membrane penetration .
Case Studies
Several case studies have been documented regarding the efficacy of similar DHP compounds in clinical settings:
- Combination Therapy : In vitro studies indicated that combining this DHP with doxorubicin resulted in a synergistic effect against breast cancer cells (T47D) .
- In Vivo Studies : Animal models demonstrated promising results when treated with this class of compounds, showing reduced tumor sizes and improved survival rates .
属性
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3S/c1-14-10-15(2)24(16(3)11-14)30-21(31)13-34-25-19(12-28)23(18-8-6-7-9-20(18)27)22(17(4)29-25)26(32)33-5/h6-11,23,29H,13H2,1-5H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNJKBCOYAKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













